3,4-O-Isopropylidene shikimic acid

説明

BenchChem offers high-quality 3,4-O-Isopropylidene shikimic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-O-Isopropylidene shikimic acid including the price, delivery time, and more detailed information at info@benchchem.com.

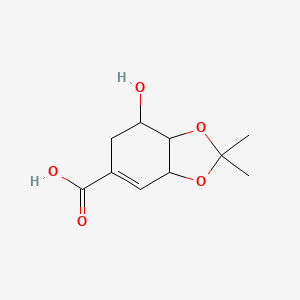

Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILATNHSTHZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920057 | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90927-40-5 | |

| Record name | 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-O-Isopropylidene shikimic acid CAS number and molecular weight

Primary Intermediate in Neuraminidase Inhibitor Synthesis

Executive Summary

3,4-O-Isopropylidene shikimic acid (CAS 183075-03-8) is a pivotal bicyclic intermediate in the pharmaceutical synthesis of Oseltamivir phosphate (Tamiflu®). By selectively masking the cis-3,4-diol moiety of shikimic acid, this derivative allows for the regioselective functionalization of the C5-hydroxyl group—a critical step in introducing the amino/acetamido pharmacophores required for neuraminidase inhibition.

This guide details the physicochemical properties, synthesis logic, and quality control parameters for 3,4-O-Isopropylidene shikimic acid, designed for researchers optimizing antiviral drug manufacturing pathways.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3,4-O-Isopropylidene shikimic acid |

| IUPAC Name | (3aR,7R,7aS)-2,2-dimethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid |

| CAS Number | 183075-03-8 |

| Molecular Weight | 214.22 g/mol |

| Molecular Formula | C₁₀H₁₄O₅ |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, EtOAc); sparingly soluble in water compared to shikimic acid.[1][2][3] |

| Melting Point | 168–170 °C (Dependent on crystal polymorph and purity) |

Synthesis & Mechanistic Logic

The "Cis-Diol" Selection Rule

The synthesis of 3,4-O-isopropylidene shikimic acid is not merely a protection step; it is a stereochemical filter. Shikimic acid possesses three hydroxyl groups at C3, C4, and C5.

-

C3-OH and C4-OH: Oriented cis relative to each other on the cyclohexene ring.

-

C4-OH and C5-OH: Oriented trans relative to each other.

Acetonide (isopropylidene) protection is thermodynamically favored at 1,2-cis-diols because they form a stable, fused 5-membered dioxolane ring. A trans-diol would require a highly strained ring system. Therefore, treating shikimic acid with acetone (or 2,2-dimethoxypropane) and an acid catalyst exclusively yields the 3,4-protected isomer, leaving the C5-OH free for subsequent mesylation or amination.

Reaction Pathway Visualization

The following diagram illustrates the thermodynamic selection of the 3,4-isomer over the 4,5-isomer.

Experimental Protocol: Synthesis from Shikimic Acid

Objective: Synthesis of 3,4-O-Isopropylidene shikimic acid on a 10g scale. Safety: Perform in a fume hood. p-Toluenesulfonic acid (pTsOH) is corrosive.

Reagents

-

(-)-Shikimic acid: 10.0 g (57.4 mmol)

-

Acetone (dried): 200 mL

-

2,2-Dimethoxypropane (DMP): 15 mL (120 mmol) – Water scavenger and acetone source

-

p-Toluenesulfonic acid monohydrate (pTsOH): 0.5 g (2.6 mmol)

Procedure

-

Suspension: In a 500 mL round-bottom flask equipped with a magnetic stir bar and drying tube, suspend shikimic acid (10.0 g) in acetone (200 mL).

-

Catalysis: Add 2,2-dimethoxypropane (15 mL) followed by pTsOH (0.5 g).

-

Reaction: Stir the mixture at room temperature (20–25 °C). The suspension will gradually clear as the soluble acetonide product forms.

-

Quenching: Once conversion is complete (~2–4 hours), add Triethylamine (0.5 mL) to neutralize the acid catalyst.

-

Concentration: Concentrate the solution under reduced pressure (rotary evaporator) to yield a pale yellow oil or semi-solid.

-

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 30 mL) to remove unreacted shikimic acid and salts. Dry the organic layer over MgSO₄, filter, and evaporate.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexanes to obtain white crystals.

Applications in Drug Development (Oseltamivir)

3,4-O-Isopropylidene shikimic acid is the "branch point" for Oseltamivir synthesis. By locking the C3 and C4 positions, chemists can manipulate the C5 position without interference.

-

C5 Activation: The free C5-OH is converted to a leaving group (Mesylate or Triflate).

-

Inversion: An azide nucleophile displaces the C5-leaving group with inversion of configuration, installing the nitrogen atom required for the acetamido group in Tamiflu.

-

Deprotection: The 3,4-acetonide is hydrolyzed later in the synthesis to allow further functionalization of the C3 and C4 positions (installing the pentyl ether).

Quality Control & Validation

To ensure the integrity of the intermediate, the following analytical parameters must be met:

Nuclear Magnetic Resonance (NMR)[3]

-

¹H NMR (400 MHz, CDCl₃): Look for two distinct singlet peaks corresponding to the gem-dimethyl groups of the acetonide ring.

-

δ 1.38 (s, 3H, CH₃)

-

δ 1.55 (s, 3H, CH₃)

-

The absence of these peaks indicates hydrolysis; splitting indicates a mixture of diastereomers (rare).

-

-

Diagnostic Shift: The protons at C3 and C4 will shift downfield (~4.0–4.8 ppm) compared to free shikimic acid due to the ring constraint.

Mass Spectrometry[5]

-

ESI-MS: [M-H]⁻ calculated for C₁₀H₁₃O₅: 213.08. Found: 213.1.

Storage

-

Stability: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Shelf Life: 12 months if kept dry. Hydrolyzes slowly in moist air back to shikimic acid.

References

-

ChemFaces. (2024). 3,4-O-Isopropylidene shikimic acid Datasheet. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 3,4-O-Isopropylidene shikimic acid. Retrieved from

-

Karpf, M., & Trussardi, R. (2001). New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor Oseltamivir phosphate (Tamiflu). Journal of Organic Chemistry, 66(6), 2044-2051.

-

GuideChem. (2024). CAS 183075-03-8 Properties and Safety. Retrieved from

-

Federspiel, M., et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002). Organic Process Research & Development, 3(4), 266-274.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,4-O-Isopropylidene shikimic acid | CAS:183075-03-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. gacbe.ac.in [gacbe.ac.in]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Stability of Shikimic Acid Acetonide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the thermodynamic stability of shikimic acid acetonide derivatives, crucial intermediates in the synthesis of a wide array of pharmaceuticals, including the antiviral agent oseltamivir. As the demand for chiral building blocks derived from natural sources continues to grow, a deep understanding of the factors governing the stability of protected intermediates is paramount for the development of efficient and scalable synthetic routes. This document moves beyond a simple recitation of protocols to offer a nuanced analysis of the underlying thermodynamic principles, experimental design considerations, and computational approaches that enable the selective and stable protection of shikimic acid's diol functionalities.

The Strategic Importance of Acetonide Protection in Shikimic Acid Chemistry

(-)-Shikimic acid, a metabolite in the biosynthetic pathway of aromatic amino acids in plants and microorganisms, is a versatile chiral starting material in organic synthesis.[1][2] Its densely functionalized cyclohexene core, featuring three hydroxyl groups, a carboxylic acid, and a double bond, necessitates the use of protecting groups to achieve regioselectivity in subsequent transformations.[1]

The protection of vicinal diols as cyclic acetals, particularly as isopropylidene derivatives (acetonides), is a common and effective strategy.[3] This approach offers several advantages:

-

Stability: Acetonides are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments.

-

Ease of Introduction and Removal: They are readily formed under acidic catalysis and can be cleaved under controlled acidic conditions.[4]

-

Influence on Conformation: The rigid five-membered ring of the acetonide can lock the conformation of the cyclohexane ring, influencing the stereochemical outcome of subsequent reactions.

Shikimic acid presents two cis-vicinal diols at the C3-C4 and C4-C5 positions, and a trans-diol at the C3-C5 positions, offering the potential for the formation of different acetonide isomers. The selective formation of one isomer over another is governed by a delicate interplay of kinetic and thermodynamic factors. A thorough understanding of these factors is critical for directing the synthesis towards the desired protected intermediate.

Thermodynamic Principles Governing Acetonide Stability

The stability of a chemical compound is inversely related to its Gibbs free energy (G). A more stable compound possesses a lower Gibbs free energy. The change in Gibbs free energy (ΔG) for a reaction is given by the equation:

ΔG = ΔH - TΔS

where:

-

ΔH is the change in enthalpy, representing the heat of reaction (bond energies).

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, representing the degree of disorder.

In the context of acetonide formation, both enthalpic and entropic factors contribute to the overall thermodynamic stability of the resulting derivative.

Enthalpic Considerations: Ring Strain and Steric Interactions

The formation of a cyclic acetal from a diol and a ketone involves the replacement of two C-O single bonds and one C=O double bond with two C-O single bonds within a ring and one C-O single bond to the second oxygen of the original ketone. The net enthalpy change is influenced by factors such as ring strain and steric interactions.

-

Five-membered vs. Six-membered Rings: The formation of a five-membered 1,3-dioxolane ring (from a 1,2-diol) is generally favored over the formation of a six-membered 1,3-dioxane ring (from a 1,3-diol) due to lower torsional strain in the five-membered ring. In shikimic acid, the cis-vicinal diols at C3-C4 and C4-C5 can form five-membered rings.

-

Chair vs. Boat Conformations: The cyclohexane ring of shikimic acid can adopt various conformations. The formation of the acetonide can lock the ring into a specific conformation, and the stability of this conformation will contribute to the overall thermodynamic stability of the derivative. Steric interactions between the acetonide's methyl groups and other substituents on the shikimic acid backbone can lead to destabilization.

Entropic Considerations: The Chelate Effect

The formation of a cyclic acetal from a diol is an intramolecular process, which is entropically favored over the intermolecular reaction of two separate alcohol molecules to form an acyclic acetal. This is known as the chelate effect . The conversion of two molecules (diol and ketone) into two molecules (cyclic acetal and water) results in a smaller loss of translational entropy compared to the conversion of three molecules (ketone and two alcohols) into two molecules (acyclic acetal and water). This entropic advantage contributes significantly to the thermodynamic driving force for cyclic acetal formation.

Kinetic vs. Thermodynamic Control in the Regioselective Acetonide Protection of Shikimic Acid

The presence of two cis-vicinal diols in shikimic acid (C3-C4 and C4-C5) leads to the possibility of forming two different acetonide isomers: the 3,4-O-isopropylidene derivative and the 4,5-O-isopropylidene derivative. The regioselectivity of this protection reaction is a classic example of kinetic versus thermodynamic control.[5][6][7]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the major product is the one that is formed fastest (i.e., has the lowest activation energy).

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibration. Under these conditions, the major product is the most thermodynamically stable isomer (i.e., has the lowest Gibbs free energy).

While definitive thermodynamic data for the individual isomers is scarce in the literature, empirical observations from synthetic studies suggest that the 4,5-O-isopropylidene derivative is the thermodynamically more stable product , while the 3,4-O-isopropylidene derivative is often the kinetically favored product . This can be rationalized by considering the steric environment around the hydroxyl groups. The C3 hydroxyl group is generally considered to be more sterically hindered than the C5 hydroxyl group, potentially leading to a lower activation energy for the formation of the 3,4-acetonide. However, upon equilibration, the system can rearrange to the more stable 4,5-acetonide, which may benefit from a more favorable overall conformation of the cyclohexane ring.

Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to quantitatively assess the thermodynamic stability of shikimic acid acetonide derivatives.

Equilibrium Studies

By allowing a mixture of shikimic acid, an acetonide-forming reagent (e.g., 2,2-dimethoxypropane), and an acid catalyst to reach equilibrium, the ratio of the different acetonide isomers can be determined. This ratio is directly related to the difference in their standard Gibbs free energies of formation (ΔG°). The equilibrium constant (K_eq) for the isomerization between the 3,4- and 4,5-acetonides can be expressed as:

K_eq = [4,5-acetonide] / [3,4-acetonide]

And the difference in Gibbs free energy can be calculated using:

ΔG° = -RT ln(K_eq)

where:

-

R is the gas constant.

-

T is the absolute temperature.

Experimental Protocol: Determination of Equilibrium Ratio of Shikimic Acid Acetonides

-

Reaction Setup: In a sealed vial, dissolve a known amount of shikimic acid in a suitable anhydrous solvent (e.g., acetone or a mixture of an inert solvent and acetone).

-

Reagent Addition: Add an excess of 2,2-dimethoxypropane and a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid).

-

Equilibration: Stir the reaction mixture at a constant, elevated temperature (e.g., 40-60 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Quenching: Cool the reaction mixture and quench the acid catalyst with a suitable base (e.g., triethylamine or solid sodium bicarbonate).

-

Analysis: Analyze the product mixture using a quantitative technique such as ¹H NMR spectroscopy or HPLC to determine the ratio of the 3,4-O-isopropylidene and 4,5-O-isopropylidene isomers.

-

Calculation: Use the determined ratio to calculate the equilibrium constant (K_eq) and the difference in Gibbs free energy (ΔG°) between the two isomers.

Calorimetry

Calorimetry provides a direct measurement of the heat absorbed or released during a chemical reaction (enthalpy change, ΔH). By measuring the enthalpy of hydrolysis for the different acetonide isomers, their relative stabilities can be determined. A more stable isomer will release less heat upon hydrolysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Stability Assessment

While DSC is more commonly used for studying thermal transitions like melting and decomposition, it can be adapted to study reaction enthalpies in solution.

-

Sample Preparation: Prepare solutions of each purified shikimic acid acetonide isomer in a suitable solvent.

-

Calorimeter Setup: Use a sensitive differential scanning calorimeter equipped for solution studies.

-

Hydrolysis Initiation: Inject a solution of a strong acid into the sample cell to initiate hydrolysis.

-

Heat Flow Measurement: The calorimeter will measure the heat flow associated with the hydrolysis reaction as a function of time.

-

Enthalpy Calculation: Integrate the heat flow curve to determine the total enthalpy of hydrolysis (ΔH_hyd).

-

Comparison: Compare the ΔH_hyd values for the different isomers. The isomer with the less exothermic (less negative) ΔH_hyd is the more thermodynamically stable isomer.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis, which is intimately linked to thermodynamic stability. By analyzing coupling constants and through-space interactions (e.g., using Nuclear Overhauser Effect, NOE), the preferred conformation of each acetonide isomer in solution can be determined. The more stable isomer will predominantly exist in a lower-energy conformation.

Computational Approaches to Stability Prediction

In recent years, computational chemistry has become an indispensable tool for predicting the thermodynamic properties of molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structures and energies of the different shikimic acid acetonide isomers.

Methodology for Computational Analysis:

-

Conformational Search: Perform a systematic conformational search for each acetonide isomer to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer to find the minimum energy structure.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy (H) and Gibbs free energy (G).

-

Relative Energy Calculation: Compare the Gibbs free energies of the most stable conformers of each isomer to predict their relative thermodynamic stabilities.

Table 1: Hypothetical Relative Gibbs Free Energies of Shikimic Acid Acetonide Isomers (Illustrative)

| Isomer | Relative Gibbs Free Energy (kcal/mol) |

| 3,4-O-isopropylidene | 0 (Reference) |

| 4,5-O-isopropylidene | -1.2 |

| 3,5-O-isopropylidene (trans) | +3.5 |

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally or through high-level computational studies.

Practical Implications for Synthetic Strategy

The understanding of the thermodynamic stability of shikimic acid acetonide derivatives has direct implications for the design of synthetic routes that require the regioselective protection of the diol functionalities.

-

To favor the kinetic product (3,4-O-isopropylidene derivative):

-

Use lower reaction temperatures.

-

Employ shorter reaction times.

-

Use a less acidic catalyst to minimize equilibration.

-

-

To favor the thermodynamic product (4,5-O-isopropylidene derivative):

-

Use higher reaction temperatures.

-

Allow for longer reaction times to ensure equilibration.

-

Use a stronger acid catalyst to facilitate the reversible reaction.

-

By carefully controlling the reaction conditions, chemists can selectively synthesize the desired acetonide isomer in high yield, thereby streamlining the overall synthetic process and avoiding tedious separation of isomeric mixtures.

Conclusion

The thermodynamic stability of shikimic acid acetonide derivatives is a critical parameter that influences their formation, reactivity, and utility in organic synthesis. A comprehensive understanding of the interplay between enthalpic and entropic factors, as well as the principles of kinetic and thermodynamic control, empowers researchers to develop more efficient and selective synthetic strategies. The combination of experimental techniques, such as equilibrium studies and calorimetry, with computational modeling provides a powerful approach for elucidating the relative stabilities of different isomers and for designing reaction conditions that favor the formation of the desired protected intermediate. As the importance of shikimic acid as a chiral building block continues to grow, a deep appreciation for the thermodynamic nuances of its derivatives will be essential for advancing the fields of drug discovery and development.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- McCrindle, R., & Overton, K. H. (1965). The constitution and stereochemistry of shikimic acid. In Advances in Organic Chemistry (Vol. 5, pp. 47-113). Interscience Publishers.

- Haslam, E. (1993). Shikimic Acid: Metabolism and Metabolites. John Wiley & Sons.

- Stavric, B., & Stoltz, D. R. (1976). Shikimic acid. Food and Cosmetics Toxicology, 14(2), 141-145.

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- Corey, E. J., & Cheng, X. M. (1989). The Logic of Chemical Synthesis. John Wiley & Sons.

-

Baran, P. S. (2005). Shikimic Acid. Group Meeting Presentation. [Link]

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Friesen, R. W., & Loo, R. W. (1991). Regioselective protection of the vicinal diols of methyl shikimate. The Journal of Organic Chemistry, 56(16), 4821-4823.

- Campbell, M. M., Sainsbury, M., & Searle, P. A. (1993). Shikimic acid: a template for the synthesis of chiral compounds. Synthesis, (3), 179-193.

-

Wikipedia. (2023). Shikimic acid. [Link]

-

Wikipedia. (2023). Thermodynamic reaction control. [Link]

-

Diaz-Quiroz, D. C., Cardona-Felix, C. S., Viveros-Ceballos, J. L., Reyes-Gonzalez, M. A., Bolivar, F., Ordonez, M., & Escalante, A. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 397-404. [Link]

-

Simeonov, S. P., & Estevez, R. J. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458-10550. [Link]

- Google Patents. (n.d.).

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Shikimic acid - Wikipedia [en.wikipedia.org]

- 3. CN1075485C - Process for preparation of shikimic acid and its derivatives - Google Patents [patents.google.com]

- 4. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchm.bas.bg [orgchm.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

The Reactivity & Synthetic Utility of 3,4-O-Isopropylidene Shikimic Acid

The following technical guide details the reactivity, synthesis, and application of 3,4-O-Isopropylidene Shikimic Acid (Ethyl Ester) . This intermediate is a cornerstone in the chiral pool synthesis of neuraminidase inhibitors (e.g., Oseltamivir) and complex bioactive alkaloids.

A Technical Guide for Drug Development & Organic Synthesis

Executive Summary: The Strategic Value of the Scaffold

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) offers a unique chiral scaffold with three contiguous stereocenters and a functionalizable double bond. However, its polyhydroxylated nature presents a regioselectivity challenge.

The 3,4-O-isopropylidene protection (acetonide formation) is the critical "locking" step that solves this challenge.

-

Regiocontrol: It thermodynamically locks the cis-3,4-diols, leaving the C-5 hydroxyl free for divergent functionalization.

-

Conformational Bias: The fused 5-membered ring imposes a rigid half-chair conformation, directing the stereoselectivity of subsequent reactions (e.g., epoxidation) on the double bond.

-

Solubility: Conversion to the acetonide ester dramatically improves solubility in organic solvents (DCM, THF) compared to the polar free acid.

Core Synthesis: The "Anchor" Protocol

Objective: Efficiently synthesize Ethyl 3,4-O-isopropylidene shikimate from Shikimic acid. Rationale: We utilize a two-step "one-pot" variation or a stepwise esterification-protection sequence. The stepwise approach is preferred for scalability and purity.

Step 1: Fischer Esterification[1]

-

Reagents: Shikimic Acid, Absolute Ethanol, Thionyl Chloride (

). -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Protocol:

-

Suspend Shikimic acid (1.0 eq) in absolute ethanol (0.5 M).

-

Cool to 0°C. Add

(1.2 eq) dropwise (Exothermic!). -

Reflux for 2–4 hours. Monitor by TLC (polar eluent).

-

Concentrate in vacuo to yield Ethyl Shikimate as a white solid/gum.

-

Step 2: Acetonide Formation (Thermodynamic Control)

-

Reagents: Ethyl Shikimate, Acetone, 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (p-TsOH).

-

Causality: The 3,4-hydroxyls are cis-oriented, favoring the formation of the 5-membered cyclic acetal. The 5-OH is trans to the 4-OH, preventing bridging. DMP acts as a water scavenger to drive equilibrium.

-

Protocol:

-

Dissolve Ethyl Shikimate (1.0 eq) in Acetone (0.3 M).

-

Add 2,2-Dimethoxypropane (2.0 eq) and p-TsOH (0.05 eq, cat.).

-

Stir at RT for 4–6 hours.

-

Quench: Add

(to neutralize acid and prevent hydrolysis). Concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Self-Validation:

NMR should show two methyl singlets (

-

Visualization: Synthesis Workflow

Figure 1: Stepwise synthesis of the protected scaffold. Colors indicate increasing lipophilicity.

Divergent Reactivity Profile

Once the 3,4-positions are protected, the molecule becomes a divergent platform. The reactivity is dominated by the C-5 Hydroxyl and the C-1/C-6 Double Bond .

A. Reactivity of the C-5 Hydroxyl (The "Pivot")

The C-5 alcohol is secondary and allylic. It is the primary handle for introducing nitrogen functionalities (for amino acid/alkaloid synthesis).

1. Inversion via Mitsunobu Reaction

To access the epi-shikimate series or introduce azides with inversion (essential for Oseltamivir).

-

Mechanism:

displacement of an activated phosphonium intermediate. -

Protocol (Azidation):

-

Dissolve Intermediate (1.0 eq),

(1.2 eq) in dry THF. -

Cool to 0°C. Add Diphenylphosphoryl azide (DPPA) or

source. -

Add DEAD/DIAD (1.2 eq) dropwise.

-

Result: Inversion of stereochemistry at C-5 (R

S).

-

2. Oxidation to Enone

-

Reagents: Dess-Martin Periodinane (DMP) or Swern conditions.

-

Risk: The resulting

-unsaturated ketone is prone to -

Mitigation: Use buffered conditions (NaHCO3) and avoid strong bases.

B. Reactivity of the Double Bond (The "Shield")

The acetonide ring exerts significant steric hindrance on the syn face of the double bond.

-

Epoxidation: Reaction with mCPBA occurs predominantly from the face anti to the acetonide group.

-

Stereoselectivity: This substrate-controlled stereoselectivity is vital for setting the stereocenters of Oseltamivir.

Quantitative Comparison of Reactivity

| Reaction Site | Transformation | Reagents | Stereochemical Outcome | Key Risk |

| C-5 Hydroxyl | Mesylation | MsCl, Et3N | Retention | Elimination to diene |

| C-5 Hydroxyl | Mitsunobu | PPh3, DEAD, Nuc | Inversion | Steric hindrance |

| C-5 Hydroxyl | Oxidation | DMP / Swern | Loss of chirality | Aromatization (Elimination) |

| C-1/C-2 Alkene | Epoxidation | mCPBA | Anti-to-acetonide | Over-oxidation |

Case Study: Application in Oseltamivir Synthesis

The industrial relevance of this molecule is best illustrated by the "Azide-Free" or standard Roche routes to Oseltamivir (Tamiflu).[1]

The Logic:

-

Protect: 3,4-acetonide (or pentylidene) locks the conformation.

-

Activate: C-5 OH is converted to a leaving group (Mesylate).

-

Displace: An amine equivalent displaces the mesylate (or opens an epoxide formed nearby).

-

Modify: The double bond is functionalized to add the required side chains.

Visualization: Reactivity Map

Figure 2: Divergent synthetic pathways from the core intermediate.

References

-

Federspiel, M. et al. "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-4,5-Epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development, 1999.

-

Karpf, M. & Trussardi, R. "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." Journal of Organic Chemistry, 2001.

-

McGowan, M. A. & Berchtold, G. A. "Arene oxides-oxepins. Synthesis and reaction of 3,4-O-isopropylidene-shikimic acid." Journal of Organic Chemistry, 1981.

-

Nie, L. D. & Shi, X. X. "A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid."[2] Tetrahedron: Asymmetry, 2009.

-

Adams, H. et al. "The stereoselective epoxidation of shikimic acid derivatives." Tetrahedron, 1996.

Sources

Methodological & Application

Protocol for the synthesis of 3,4-O-Isopropylidene shikimic acid from shikimic acid

An In-Depth Guide to the Synthesis of 3,4-O-Isopropylidene Shikimic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Protection of a Chiral Precursor

Shikimic acid, a cornerstone of the chiral pool, is a vital starting material in the synthesis of numerous complex molecules, most notably the neuraminidase inhibitor Oseltamivir (Tamiflu®).[1][2][3][4] Its densely functionalized cyclohexene core, featuring three stereogenic centers and multiple hydroxyl groups, presents a significant challenge in regioselective synthesis. To achieve specific chemical transformations at one site without affecting others, a strategic application of protecting groups is essential.[2]

This application note provides a detailed protocol for the selective protection of the cis-3,4-diol of shikimic acid as an isopropylidene ketal (acetonide). This particular protection is favored due to the geometric arrangement of the hydroxyl groups, which readily form a stable, five-membered ring. The resulting compound, 3,4-O-Isopropylidene shikimic acid, masks the reactivity of the C3 and C4 hydroxyls, allowing for selective chemistry to be performed on the C5 hydroxyl and the carboxylic acid. Beyond its role as a synthetic intermediate, this derivative has demonstrated intrinsic biological activities, including anti-inflammatory and antioxidant properties.[5][6][7]

Reaction Scheme and Mechanism

The reaction proceeds via an acid-catalyzed ketalization. A proton source activates 2,2-dimethoxypropane, facilitating nucleophilic attack by one of the cis-diol's hydroxyl groups. A subsequent intramolecular attack by the second hydroxyl group, followed by the loss of a proton, yields the thermodynamically stable cyclic ketal.

Caption: Synthesis of 3,4-O-Isopropylidene shikimic acid.

Materials and Apparatus

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| (-)-Shikimic Acid | ≥98% | Sigma-Aldrich | Store desiccated. |

| 2,2-Dimethoxypropane (DMP) | Anhydrous, ≥98% | Acros Organics | Acts as both reagent and water scavenger. |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Alfa Aesar | Serves as the acid catalyst. |

| Acetone | Anhydrous, ≥99.5% | Fisher Scientific | Reaction solvent. |

| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich | For quenching the reaction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Apparatus

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass chromatography column

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is designed for a 1-gram scale synthesis. Adjust quantities proportionally for different scales.

1. Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (-)-Shikimic Acid (1.00 g, 5.74 mmol).

-

Add 30 mL of anhydrous acetone to the flask. Stir the suspension until the shikimic acid is partially dissolved.

-

Add 2,2-dimethoxypropane (2.12 mL, 17.2 mmol, 3.0 equiv.). The mixture should become clearer.

-

Add p-toluenesulfonic acid monohydrate (0.055 g, 0.29 mmol, 0.05 equiv.) to the flask.

2. Reaction Execution and Monitoring:

-

Seal the flask and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes.

- Mobile Phase: 50:50:1 Ethyl Acetate / Hexanes / Acetic Acid.

- Visualization: UV light (254 nm) and/or potassium permanganate stain.

- Expected Rf values: Shikimic Acid (starting material) will be highly polar (Rf ≈ 0.1-0.2), while the product will be significantly less polar (Rf ≈ 0.5-0.6). The reaction is complete upon the disappearance of the starting material spot. The typical reaction time is 2-4 hours.

3. Quenching and Work-up:

-

Once the reaction is complete, quench the catalyst by adding triethylamine (0.5 mL) dropwise to the reaction mixture. Stir for 5 minutes.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetone.

-

Re-dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

-

Wash the organic layer with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a white or off-white solid.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Eluent: A gradient of 30% to 60% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

-

Dry the resulting white solid under high vacuum to remove any residual solvent.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Data and Characterization

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₅[8] |

| Molecular Weight | 214.22 g/mol |

| Appearance | White to off-white solid[8] |

| Expected Yield | 80-90% |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~1.40 (s, 3H, CH₃), ~1.50 (s, 3H, CH₃), ~2.30 (dd, 1H), ~2.85 (dd, 1H), ~3.80 (m, 1H), ~4.35 (m, 1H), ~4.80 (m, 1H), ~6.90 (m, 1H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~25.5 (CH₃), ~27.5 (CH₃), ~35.0 (CH₂), ~68.0 (CH), ~74.0 (CH), ~76.0 (CH), ~110.0 (C-acetonide), ~130.0 (C=CH), ~138.0 (C=CH), ~170.0 (C=O). |

| Mass Spectrometry (ESI-) | m/z: 213.07 [M-H]⁻ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical shifts for similar structures.

Scientific Integrity and Field-Proven Insights

-

Choice of Reagent: 2,2-Dimethoxypropane is superior to acetone for this transformation. The reaction of a diol with acetone is an equilibrium process that produces water.[9] DMP, however, reacts to form acetone and methanol as byproducts. These volatile byproducts can be easily removed, driving the reaction to completion according to Le Châtelier's principle.[10]

-

Catalyst: While various acid catalysts can be used (e.g., H₂SO₄, HCl), p-TsOH is preferred because it is a solid that is easy to handle, less corrosive, and typically provides high yields with minimal side reactions.[9]

-

Regioselectivity: The selective protection of the C3 and C4 hydroxyls is a direct consequence of their cis stereochemical relationship. This arrangement allows for the facile formation of a low-strain, five-membered dioxolane ring, which is thermodynamically favored over the potential seven-membered ring that would form with the C4 and C5 hydroxyls.[11]

-

Anhydrous Conditions: The exclusion of water is critical. Water can hydrolyze the DMP reagent and the acid catalyst can promote the hydrolysis of the newly formed ketal, pushing the equilibrium back towards the starting materials. Using anhydrous solvents and a drying tube is recommended.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acetone, ethyl acetate, and hexanes are flammable. Keep them away from ignition sources.

-

p-Toluenesulfonic acid is corrosive and can cause skin and eye irritation. Handle with care.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.[8]

References

-

Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

- Ye, X., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. American Chemical Society.

-

Royal Society of Chemistry. (2015). Experimental Contents 1 Synthesis and NMR spectra. Retrieved from [Link]

-

IISTE.org. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]

- Google Patents. (n.d.). WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate.

-

DTIC. (1988). Synthetic Transformation on Shikimic Acid. Retrieved from [Link]

- Dr. Babasaheb Ambedkar Marathwada University. (n.d.). acetonide protection of diols using iodine and dimethoxypropane.

- TSI Journals. (2009). selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf.

-

Wikipedia. (n.d.). Shikimic acid. Retrieved from [Link]

-

PMC. (2025). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. Retrieved from [Link]

-

Cosmacon. (2025). Shikimic acid. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Retrieved from [Link]

-

PMC. (n.d.). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Retrieved from [Link]

- American Chemical Society. (n.d.).

-

BMRB. (n.d.). bmse000114 Shikimic Acid at BMRB. Retrieved from [Link]

-

Baran Lab. (2005). Shikimic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1075485C - Process for preparation of shikimic acid and its derivatives.

-

Frontiers. (n.d.). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Retrieved from [Link]

- University of Regensburg. (n.d.). 4. Biosynthesis of Natural Products Derived from Shikimic Acid 4.1.

-

ResearchGate. (n.d.). Isolation of Shikimic acid from star aniseeds. Retrieved from [Link]

Sources

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. Shikimic acid - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dovepress.com [dovepress.com]

- 7. 3,4-O-Isopropylidene shikimic acid | CAS:183075-03-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. 3,4-O-Isopropylidene shikimic acid | 183075-03-8 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. online.bamu.ac.in [online.bamu.ac.in]

- 11. apps.dtic.mil [apps.dtic.mil]

Using 3,4-O-Isopropylidene shikimic acid in the total synthesis of Oseltamivir (Tamiflu)

Application Note: Strategic Utilization of 3,4-O-Isopropylidene Shikimic Acid in Oseltamivir (Tamiflu) Total Synthesis

Executive Summary

This guide details the synthesis and strategic application of 3,4-O-Isopropylidene shikimic acid (ethyl ester) as a pivotal intermediate in the production of Oseltamivir Phosphate (Tamiflu). While the industrial "Roche Route" (Karpf/Trussardi) evolved to use the 3,4-pentylidene ketal for optimized lipophilicity and separation, the 3,4-O-isopropylidene (acetonide) analogue remains the primary benchmark for laboratory-scale synthesis and derivative development due to the ubiquity and cost-effectiveness of acetone reagents.

This protocol focuses on the regioselective protection of the cis-3,4-diol moiety, which conformationally locks the cyclohexene ring and activates the C5-hydroxyl for stereochemical inversion—the critical step in establishing the trans-diamine pharmacophore of Oseltamivir.

Strategic Analysis: The "Chiral Pool" Advantage

Shikimic acid offers a distinct advantage over de novo synthesis (e.g., Diels-Alder routes) because it already possesses the correct absolute stereochemistry at C3, C4, and C5. However, the challenge lies in differentiating the three hydroxyl groups.

-

The Problem: All three hydroxyls (C3, C4, C5) are secondary and chemically similar.

-

The Solution: The C3 and C4 hydroxyls are cis-oriented, while the C5 hydroxyl is trans. This allows for the selective formation of a cyclic acetal (acetonide) at C3/C4, leaving C5 free.

-

Mechanistic Causality: By forming the 3,4-acetonide, we force the C5-OH into a pseudo-axial or equatorial orientation (depending on ring puckering) that is sterically accessible for mesylation and subsequent SN2 inversion.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 3,4-O-Isopropylidene Shikimate

Pre-requisite: Starting material (-)-Shikimic acid (purity >98%) derived from Illicium verum or fermentation.

Step A: Esterification Rationale: The carboxylic acid must be protected to prevent interference during base-catalyzed steps and to increase solubility in organic solvents.

-

Setup: Charge a 3-neck round-bottom flask (RBF) with (-)-Shikimic acid (1.0 eq) and absolute ethanol (10 vol).

-

Catalyst Addition: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 1.1 eq) or concentrated H₂SO₄ (0.1 eq) over 20 minutes. Caution: Exothermic.

-

Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).

-

Workup: Concentrate in vacuo to remove excess ethanol. Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄ and concentrate.

-

Target Yield: >95% (Ethyl Shikimate).[1]

-

Step B: Regioselective Acetonide Formation Rationale: Thermodynamic control favors the formation of the 5-membered dioxolane ring across the cis-3,4-diol.

-

Reagents: Suspend Ethyl Shikimate (1.0 eq) in Acetone (10 vol). Add 2,2-Dimethoxypropane (2,2-DMP, 2.0 eq) as a dehydrating agent/acetonide source.

-

Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

-

Reaction: Stir at room temperature (20–25°C) for 2–4 hours.

-

Checkpoint: The reaction mixture should become homogeneous as the product is much more soluble in acetone than the starting polyol.

-

-

Quench: Add Et₃N (0.1 eq) to neutralize the acid catalyst before concentration. Acidic conditions during concentration can lead to deprotection or polymerization.

-

Purification: Concentrate to a pale yellow oil. Purify via flash column chromatography (Hexanes/EtOAc 3:1) or crystallization from Hexanes/TBME if scale allows.

-

Target Product: Ethyl (3aR,7S,7aR)-2,2-dimethyl-7-hydroxy-3a,6,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate.

-

Target Yield: 85–90%.

-

Phase 2: Utilization (Activation & Pivot)

Step C: Mesylation (Activation of C5) Rationale: Converting the free C5-OH into a mesylate (OMs) creates a good leaving group. This sets the stage for the introduction of the nitrogen atom via SN2 inversion or neighboring group participation.

-

Setup: Dissolve 3,4-O-Isopropylidene intermediate (from Step B) in DCM (dichloromethane, 10 vol). Cool to -10°C.

-

Addition: Add Et₃N (1.5 eq) followed by Methanesulfonyl Chloride (MsCl, 1.2 eq) dropwise.

-

Reaction: Stir at 0°C for 1 hour.

-

Workup: Wash with 1M HCl (cold), sat. NaHCO₃, and brine.

-

Outcome: The resulting Mesylate is the "Pivot Point" for the synthesis.

Visualization of the Synthetic Logic

The following diagram illustrates the transformation pathway and the decision logic involved in using this intermediate.

Caption: Workflow showing the conversion of Shikimic Acid to the 3,4-O-Isopropylidene intermediate and its divergence into the two primary synthetic routes (Epoxide vs. Azide displacement).

Process Safety & Troubleshooting (E-E-A-T)

| Issue | Potential Cause | Corrective Action |

| Low Yield in Step B | Water in the system prevents acetal formation. | Use 2,2-Dimethoxypropane (DMP) as a chemical scavenger for water. Ensure pTsOH is anhydrous. |

| Regioisomer Formation | Formation of 4,5-acetonide (rare but possible). | The cis-3,4 acetonide is thermodynamically favored. Ensure reaction time is sufficient for equilibration (min 2 hours). |

| Decomposition on Concentration | Acid catalyst remaining during rotovap. | CRITICAL: Quench with Triethylamine (Et₃N) to pH > 7 before removing solvent. The acetonide is acid-labile. |

| Mesylation Stalled | Steric hindrance at C5. | Ensure the reaction is kept cold (-10°C to 0°C) to prevent elimination side reactions, but allow to warm to RT if conversion is <90%. |

Expert Insight: Isopropylidene vs. Pentylidene

While this guide focuses on the Isopropylidene (acetone-derived) protecting group, researchers should note that the industrial Roche process utilizes 3-Pentanone to form the 3,4-O-Pentylidene ketal.

-

Why? The pentylidene group is more lipophilic, which aids in the extraction and purification of intermediates on a multi-ton scale.

-

Application: For laboratory scale (<100g), the Isopropylidene route described here is preferred due to the lower cost and higher volatility of acetone (easier removal).

References

-

Karpf, M., & Trussardi, R. (2001).[2] New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu).[3] The Journal of Organic Chemistry, 66(6), 2044–2051.[3]

-

Federspiel, M., et al. (1999).[4][5] Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate.[5] Organic Process Research & Development, 3(4), 266–274.

-

Rohloff, J. C., et al. (1998).[3][5] Practical Total Synthesis of the Anti-Influenza Drug GS-4104. The Journal of Organic Chemistry, 63(13), 4545–4550.[3][5]

-

Abrecht, S., et al. (2007).[5][6] The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time. CHIMIA, 61(3), 93-99.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 4. york.ac.uk [york.ac.uk]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time | CHIMIA [chimia.ch]

Stereocontrolled Epoxidation of 3,4-O-Isopropylidene Shikimic Acid Derivatives

Topic: Epoxidation techniques for 3,4-O-Isopropylidene shikimic acid derivatives Content Type: Detailed Application Note & Protocols

Methodologies for Anti-Viral Precursor Synthesis

Strategic Overview

The epoxidation of 3,4-O-isopropylidene shikimic acid derivatives (typically the ethyl ester) is a pivotal transformation in the synthesis of neuraminidase inhibitors, most notably Oseltamivir (Tamiflu®). The shikimic acid scaffold possesses unique chiral density; however, the C1-C6 double bond is electronically deactivated by the conjugated ester, making electrophilic attack challenging compared to simple alkenes.

This guide details the two primary methodologies for achieving this transformation:

-

Peracid Oxidation (

-CPBA): The laboratory "gold standard" for high stereoselectivity. -

Payne Oxidation (Nitrile/

): A scalable, safety-oriented protocol for larger batches.

Stereochemical Imperative

The 3,4-O-isopropylidene protection (acetonide) serves a dual purpose: it locks the conformation of the cyclohexane ring and acts as a steric shield.

- -Face (Down): Blocked by the acetonide group.

- -Face (Up): Accessible to electrophiles.[1]

Consequently, epoxidation under steric control yields the

Mechanistic Drivers & Reaction Engineering

The Steric Control Model

Unlike allylic alcohols where a free hydroxyl group can direct epoxidation to the syn face (using Vanadium or Titanium catalysts), the 3,4-acetonide shikimate ester is dominated by steric factors. The bulky acetonide forces the oxidant to approach from the opposing face.

Acid Sensitivity Warning

A critical failure mode in this synthesis is the acid-catalyzed hydrolysis of the acetonide or the newly formed epoxide.

-

Risk: Commercial

-CPBA contains ~10-15% -

Solution: The reaction medium must be buffered (typically with phosphate buffer or sodium bicarbonate) to maintain a pH near neutral/mildly basic, preserving the acetonide.

Visualizing the Pathway

The following diagram illustrates the stereochemical outcome and the competing side reactions if buffering is neglected.

Figure 1: Reaction pathway showing the steric direction of the oxidant and the risk of acid-catalyzed degradation.

Detailed Experimental Protocols

Protocol A: -CPBA Epoxidation (Laboratory Scale)

Application: High-yield synthesis (1g – 50g scale). Mechanism: Concerted electrophilic oxygen transfer (Butterfly transition state).

Reagents & Materials

-

Substrate: Ethyl 3,4-O-isopropylidene-shikimate (1.0 equiv).

-

Oxidant:

-Chloroperoxybenzoic acid ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Buffer: Sodium Phosphate Buffer (0.5 M, pH 7.0) or solid

. -

Quench: Sodium Sulfite (

) or Thiosulfate.

Step-by-Step Methodology

-

Preparation: Dissolve the shikimate ester (e.g., 10 mmol) in DCM (50 mL, 0.2 M concentration).

-

Buffering: Add solid

(3.0 equiv relative to substrate) directly to the organic phase. Alternatively, add an equal volume of phosphate buffer if using a biphasic system (requires vigorous stirring). -

Addition: Cool the mixture to 0°C. Add

-CPBA portion-wise over 15 minutes. Do not add all at once to avoid a localized exotherm. -

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12–18 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 2:1). The epoxide is typically more polar than the alkene.

-

-

Quench: Cool to 0°C. Slowly add saturated aqueous

solution. Stir for 20 minutes to destroy excess peroxide.-

Validation: Test the aqueous layer with starch-iodide paper.[2] It should remain white (no color change). Blue/Black indicates active peroxide.

-

-

Workup:

-

Separate phases.[3]

-

Wash organic phase with saturated

(2x) to remove -

Wash with brine, dry over

, and concentrate -

Note: The byproduct

-chlorobenzoic acid is solid; much of it precipitates and can be filtered off before the aqueous wash.

-

Protocol B: Payne Oxidation (Nitrile/ ) (Scale-Up/Green)

Application: Large scale (>50g) or when avoiding solid peracids is required for safety. Mechanism: In situ generation of peroxyimidic acid from acetonitrile and hydrogen peroxide.

Reagents & Materials

-

Substrate: Ethyl 3,4-O-isopropylidene-shikimate.

-

Oxidant Source: 30% or 50% Hydrogen Peroxide (

). -

Reagent/Solvent: Acetonitrile (MeCN) (acts as both solvent and reagent).

-

Base: Potassium Bicarbonate (

) or Methanol.

Step-by-Step Methodology

-

Solvation: Dissolve the substrate in Methanol (MeOH) and Acetonitrile (1:1 ratio).

-

Base Addition: Add solid

(0.5 equiv). The reaction requires basic conditions to form the peroxyimidic acid intermediate. -

Oxidant Feed: Heat the mixture to 55°C. Add

(3-5 equiv) dropwise via an addition funnel over 2–4 hours.-

Safety: This reaction generates oxygen gas. Ensure the vessel is vented properly.

-

-

Completion: Stir at 55°C for an additional 4–6 hours.

-

Workup:

Comparison of Methods

| Feature | Protocol A ( | Protocol B (Payne/Nitrile) |

| Stereoselectivity | Excellent (>95:5 | Good (>90:10 |

| Yield | 85 - 95% | 75 - 85% |

| Atom Economy | Poor (Ar-COOH waste) | Good (Amide/Water waste) |

| Safety | Shock sensitive (solid peroxide) | Gas evolution ( |

| Scalability | Low (Solubility/Safety limits) | High (Standard industrial route) |

Troubleshooting & Quality Control

Analytical Checkpoints

-

NMR Verification (

NMR in-

Diagnostic Signal: The alkene proton (H2) at

~6.8 ppm will disappear. -

Product Signal: New epoxide protons appear upfield, typically around

3.0–3.5 ppm. -

Stereochemistry: The coupling constant between H3 (acetonide) and H2 (epoxide) helps confirm the anti relationship (typically small

values due to trans-diaxial-like arrangement).

-

-

TLC Visualization:

-

Stain: Anisaldehyde or Permanganate dip. The epoxide stains distinctively different from the starting alkene.

-

Common Issues

-

Problem: Low Yield / Decomposition.

-

Problem: Incomplete Conversion.

References

-

Federspiel, M. et al. (1999).[10] "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104)." Organic Process Research & Development. [Link]

-

Karpf, M. & Trussardi, R. (2001).[9] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2025). "Epoxidation of Alkenes with m-CPBA: Mechanism and Stereochemistry." Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (2025). "Payne Rearrangement and Epoxide Migration." Organic Chemistry Portal. [Link]

-

Zutter, U. et al. (2008).[9] "Oseltamivir Phosphate: A Second Generation Synthesis." The Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. researchgate.net [researchgate.net]

- 4. iiste.org [iiste.org]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 8. Shi Epoxidation [organic-chemistry.org]

- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 10. WO2007074091A2 - Epoxide intermediate in the tamiflu synthesis - Google Patents [patents.google.com]

Application Notes & Protocols for the Reduction of the Double Bond in 3,4-O-Isopropylidene Shikimic Acid

An In-Depth Technical Guide

Introduction: The Synthetic Challenge

(-)-Shikimic acid, a cornerstone of the shikimate pathway in plants and microorganisms, is a highly valuable chiral building block for the synthesis of a vast array of complex molecules, including the antiviral drug Oseltamivir.[1] Its dense arrangement of stereocenters and functional groups—a carboxylic acid, a secondary alcohol, a cis-diol, and a cyclohexene double bond—makes it an attractive starting material. The derivative 3,4-O-Isopropylidene shikimic acid protects the reactive cis-diol, simplifying synthetic manipulations at other sites.

The reduction of the C1-C2 double bond to yield the corresponding saturated cyclohexane ring (a quinic acid derivative) is a key transformation. However, this is not a trivial step. The double bond in shikimic acid derivatives has been described as having poor reactivity towards certain addition reactions, necessitating robust and carefully selected reduction methodologies.[2] Furthermore, the presence of the carboxylic acid and a free hydroxyl group requires methods that are highly chemoselective to avoid unwanted side reactions such as ester reduction or hydrogenolysis.

This guide provides a detailed analysis of two primary methods for this transformation: Catalytic Hydrogenation and Diimide Reduction . It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower effective experimental design.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and widely used method for the reduction of alkenes. The reaction involves the addition of molecular hydrogen (H₂) across the double bond, mediated by a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[3]

Principle and Rationale

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. This facilitates the stepwise transfer of two hydrogen atoms to the same face of the double bond, resulting in a stereospecific syn-addition.[3]

Causality Behind Experimental Choices:

-

Catalyst: 10% Pd/C is a standard choice, offering a good balance of reactivity and cost. The carbon support provides a high surface area for the reaction.

-

Solvent: Protic solvents like methanol or ethanol are typically effective for this substrate, as they can solubilize the shikimic acid derivative without reacting.

-

Hydrogen Source: A balloon of H₂ gas is sufficient for small-scale lab preparations, providing a slight positive pressure. For larger scales or more stubborn reductions, a Parr hydrogenator is used to apply higher pressures.

-

Chemoselectivity: A primary concern is the potential for over-reduction or hydrogenolysis of other functional groups. While the carboxylic acid is generally resistant to low-pressure hydrogenation, the C-O bond of the allylic hydroxyl group at C5 is potentially susceptible to hydrogenolysis. To mitigate this, reaction conditions should be kept mild (room temperature, low pressure). For substrates with even more sensitive groups (e.g., benzyl esters), a poisoned catalyst can be employed to temper the catalyst's activity.[4]

Experimental Workflow: Catalytic Hydrogenation

Caption: General workflow for catalytic hydrogenation.

Protocol 1.1: Standard Hydrogenation with 10% Pd/C

This protocol outlines the standard procedure for the reduction of the double bond using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

3,4-O-Isopropylidene shikimic acid

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH), anhydrous

-

Diatomaceous earth (Celite®)

-

Hydrogen (H₂) gas balloon or Parr apparatus

-

Round-bottom flask with stir bar

-

Standard glassware for filtration and concentration

Procedure:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-O-Isopropylidene shikimic acid (1.0 eq).

-

Dissolution: Add anhydrous methanol (approx. 0.1 M concentration) to dissolve the substrate completely.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution. The catalyst is pyrophoric and should be handled with care, preferably under a nitrogen or argon atmosphere if dry.

-

Inerting: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

-

Hydrogenation: Introduce hydrogen gas via a balloon or connect the flask to a Parr hydrogenation apparatus (set to 1-3 atm or ~50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This may take several hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude 3,4-O-Isopropylidene quinic acid can be purified by recrystallization or flash column chromatography if necessary.

Method 2: Diimide Reduction

Diimide (N₂H₂) reduction is a metal-free alternative that offers exceptional chemoselectivity.[5] The reagent is generated in situ and reduces non-polar C=C and C≡C bonds while leaving most polar functional groups, such as carbonyls, esters, and even halides, intact.[6] This makes it an ideal choice for complex molecules where catalyst poisoning or hydrogenolysis is a concern.

Principle and Rationale

Diimide is a transient species that exists in cis and trans isomers. The reactive species is the cis-diimide, which transfers two hydrogen atoms to the alkene via a concerted, six-membered pericyclic transition state.[5] This mechanism dictates a stereospecific syn-addition of hydrogen. The reaction is driven by the highly favorable formation of stable nitrogen gas (N₂).

Causality Behind Experimental Choices:

-

Diimide Source: Diimide must be generated in situ. Common methods include the oxidation of hydrazine (e.g., with H₂O₂ or air) or the thermal/acid-catalyzed decomposition of sulfonylhydrazides or azodicarboxylates.[5][6] Using 2-nitrobenzenesulfonylhydrazide (NBSH) provides a milder, more controlled generation of diimide.[5]

-

Stoichiometry: Because diimide can disproportionate into hydrazine and nitrogen gas, a significant excess of the diimide precursor is typically required to ensure the complete reduction of the substrate.[7]

-

Solvent: The choice of solvent depends on the method of diimide generation. Aprotic solvents like THF or Dioxane are common for sulfonylhydrazide-based methods.

-

Temperature: Gentle heating is often required to promote the decomposition of the diimide precursor at a reasonable rate.

Reaction Scheme: Diimide Reduction

Caption: In situ generation of diimide for alkene reduction.

Protocol 2.1: Reduction using 2-Nitrobenzenesulfonylhydrazide (NBSH)

This protocol uses NBSH as a stable, easy-to-handle precursor for the controlled generation of diimide.

Materials:

-

3,4-O-Isopropylidene shikimic acid

-

2-Nitrobenzenesulfonylhydrazide (NBSH)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or Dioxane, anhydrous

-

Round-bottom flask with stir bar and reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-O-Isopropylidene shikimic acid (1.0 eq) and 2-nitrobenzenesulfonylhydrazide (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous THF or Dioxane (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (2.0-3.0 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60-70 °C). You should observe the evolution of nitrogen gas.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, an additional portion of NBSH and base can be added. The reaction may take several hours to reach completion.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in a suitable solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution to remove the sulfonate byproduct, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the pure 3,4-O-Isopropylidene quinic acid.

Comparative Analysis of Reduction Methods

The choice of method depends critically on the specific requirements of the synthesis, such as scale, available equipment, and the presence of other sensitive functional groups in more complex derivatives.

| Feature | Catalytic Hydrogenation (Pd/C) | Diimide Reduction |

| Principle | Heterogeneous catalysis with H₂ gas | In situ generation of HN=NH |

| Stereoselectivity | syn-addition | syn-addition[5] |

| Chemoselectivity | Good, but sensitive to catalyst poisons.[4] Can cause hydrogenolysis of labile groups (e.g., C-O, C-halogen, N-Cbz). | Excellent. Tolerates most polar functional groups including esters, amides, nitro groups, and halides.[5] |

| Reaction Conditions | Room temp to moderate heat; 1 atm to high pressure H₂ | Room temp to moderate heat; atmospheric pressure |

| Advantages | High reaction rates; well-established; catalyst is recyclable (in principle). | Metal-free; avoids hydrogenolysis; simple experimental setup (no high-pressure gas). |

| Limitations | Requires H₂ gas handling; catalyst can be pyrophoric; potential for side reactions (hydrogenolysis); catalyst poisoning.[4] | Requires stoichiometric (often excess) reagents; can be slower; byproduct removal necessary. |

| Ideal For... | Scalable, robust reductions where potential side reactions can be controlled or are not a concern. | Substrates with sensitive functional groups susceptible to hydrogenolysis or catalyst poisoning. |

Conclusion

The reduction of the double bond in 3,4-O-Isopropylidene shikimic acid is a synthetically important transformation that can be achieved through several methods. Catalytic hydrogenation with Pd/C offers a classic and efficient route, provided that conditions are carefully controlled to prevent unwanted hydrogenolysis. For substrates demanding higher functional group tolerance, diimide reduction stands out as a superior metal-free alternative, offering exceptional chemoselectivity and operational simplicity. The selection of the optimal protocol requires a careful assessment of the substrate's overall functionality, the desired scale of the reaction, and the available laboratory infrastructure.

References

-

Wikipedia contributors. (2023). Reductions with diimide. In Wikipedia, The Free Encyclopedia. [Link]

-

Grokipedia. Reductions with diimide. [Link]

-

ResearchGate. A novel stereoselective synthesis of (−)-quinic acid starting from the naturally abundant (−)-shikimic acid. [Link]

-

ResearchGate. Selective Reduction of the Endocyclic Double Bond of 3-Substituted Coumarins by Hantzsch 1,4-Dihydropyridine. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

- Google Patents.

-

Defense Technical Information Center. Synthetic Transformation on Shikimic Acid. [Link]

-

ACS Publications. Production and Synthetic Modifications of Shikimic Acid. [Link]

-

Wiley Online Library. Reduction with Diimide. [Link]

-

ScienceDirect. Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. [Link]

-

ACS Publications. Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide. [Link]

-

Semantic Scholar. The Promotion Effect of Cu on the Pd/C Catalyst in the Chemoselective Hydrogenation of Unsaturated Carbonyl Compounds. [Link]

-

National Center for Biotechnology Information. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. [Link]

-

Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

-

ChemRxiv. Electrochemical Semi-Hydrogenation and Hydrogenation of Unsaturated Organics over Pd@C: A Universal and Sustainable Route to High-Value Aromatic Derivatives. [Link]

-

PubMed. Synthesis of 3, 4-O-isopropylidene- (3S,4S)-dihydroxy-(2R,5R)- bis(diphenylphosphino)hexane and its application in Rh-catalyzed highly enantioselective hydrogenation of enamides. [Link]

-

ResearchGate. Reduction with Diimide. [Link]

-

University of Regensburg. Biosynthesis of Natural Products Derived from Shikimic Acid. [Link]

-

Organic Chemistry Portal. Selective Reactions of Alkenes. [Link]

-

Royal Society of Chemistry. Catalyst-free chemoselective reduction of the carbon–carbon double bond in conjugated alkenes with Hantzsch esters in water. [Link]

-

Office of Scientific and Technical Information. Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. [Link]

-

ScienceDirect. Highly dispersed Pd nanoparticles supported by magnetically separable Fe3O4@ SiO2 nanotube for catalytic hydrogenation of nitroaromatics. [Link]

-

MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

-

Journal of Chemical Technology and Metallurgy. HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. [Link]

Sources

- 1. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Catalytic hydrogenation protocols for protected shikimic acid intermediates

Application Note: Chemoselective Catalytic Hydrogenation of Protected Shikimic Acid Intermediates

Executive Summary

The synthesis of neuraminidase inhibitors, specifically Oseltamivir phosphate (Tamiflu®), relies heavily on the functionalization of the shikimic acid scaffold. A critical bottleneck in this chemistry is the chemoselective reduction of nitrogen-bearing intermediates (specifically azides) without compromising the endocyclic C1–C6 double bond essential for biological activity.

While the Staudinger reaction (phosphine-mediated reduction) is a standard laboratory method, it generates stoichiometric phosphorus waste, making it less ideal for green manufacturing. Catalytic hydrogenation offers an atom-economic alternative but poses a high risk of over-reduction (saturation of the cyclohexene core).

This application note details two distinct hydrogenation protocols:

-

Protocol A (The Selectivity Protocol): Using Lindlar’s Catalyst to reduce azido-shikimates to amino-shikimates while preserving the alkene.

-

Protocol B (The Saturation Protocol): Using Pd/C for the exhaustive reduction to dihydroshikimic acid (quinate analogs) for metabolic reference standards.

Critical Parameter Analysis: The Selectivity Cliff

The shikimic acid core contains a cyclohexene ring.[1] In standard heterogeneous catalysis (e.g., Pd/C under H₂), the thermodynamic preference is the saturation of the C=C bond ($ \Delta H \approx -28 \text{ kcal/mol}

| Parameter | Standard Hydrogenation (Pd/C) | Chemoselective Hydrogenation (Lindlar) |

| Active Metal | Palladium (0) | Palladium (0) poisoned with Lead (Pb) |

| Support | Activated Carbon | Calcium Carbonate ( |

| Selectivity | Low (Reduces Azides, Nitro, Alkenes) | High (Reduces Azides, Alkynes; Spares Alkenes) |

| Primary Risk | Over-reduction to Dihydroshikimate | Incomplete conversion (Stalling) |

| Key Additive | None (or Acid) | Quinoline or Pyridine (further poisoning) |

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate hydrogenation protocol based on the target intermediate.

Caption: Decision tree for catalyst selection based on the desired saturation level of the shikimate core.